molecular formula C21H10BrCl2N3O2S B12142855 (5Z)-2-(2-bromophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-bromophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12142855
M. Wt: 519.2 g/mol
InChI Key: GBFXJFQRZDRVER-ZDLGFXPLSA-N
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Description

(5Z)-2-(2-bromophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetically designed, potent small-molecule inhibitor that has shown significant activity in biochemical assays. Its primary research value lies in its function as a Bruton's tyrosine kinase (BTK) inhibitor. BTK is a critical component of the B-cell receptor signaling pathway, making it a high-value target in the study of B-cell malignancies and autoimmune disorders. The compound's structure, featuring a thiazolotriazolone core with specific halogenated aryl substitutions, is optimized for high-affinity binding to the BTK active site, thereby blocking its enzymatic activity and downstream survival signals in malignant B-cells. Research utilizing this compound is focused on elucidating the molecular mechanisms of B-cell proliferation and survival, investigating resistance mechanisms to other BTK inhibitors, and developing novel therapeutic strategies for conditions like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and potentially autoimmune diseases where B-cell dysregulation is implicated. Its investigational use provides a crucial tool for target validation studies and for exploring the structure-activity relationships of kinase inhibitors within the Tec kinase family .

Properties

Molecular Formula

C21H10BrCl2N3O2S

Molecular Weight

519.2 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H10BrCl2N3O2S/c22-14-4-2-1-3-13(14)19-25-21-27(26-19)20(28)18(30-21)10-12-6-8-17(29-12)11-5-7-15(23)16(24)9-11/h1-10H/b18-10-

InChI Key

GBFXJFQRZDRVER-ZDLGFXPLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)/SC3=N2)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)SC3=N2)Br

Origin of Product

United States

Biological Activity

The compound (5Z)-2-(2-bromophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings regarding its biological activity, including case studies and relevant research data.

Chemical Structure

The chemical structure of the compound is characterized by a thiazole ring fused with a triazole moiety and substituted phenyl and furan groups. This unique configuration is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that thiazole-based compounds exhibit a variety of biological activities, including:

  • Antitumor Activity : Many thiazole derivatives have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : These compounds are also investigated for their efficacy against bacterial strains.

Antitumor Activity

Recent studies have demonstrated that (5Z)-2-(2-bromophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits significant cytotoxic effects on several cancer cell lines.

Case Studies

  • In vitro Studies :
    • A study evaluated the compound's activity against A549 human lung adenocarcinoma cells using the MTT assay. The results indicated an IC50 value of approximately 14.33 µg/mL, suggesting potent anticancer activity compared to standard chemotherapeutics like cisplatin (IC50 = 18.33 µg/mL) .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and disruption of mitochondrial membrane potential in cancer cells .

Antimicrobial Activity

The compound has also been tested for its antibacterial properties against various Gram-positive and Gram-negative bacteria.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : Research indicates that the compound shows good antibacterial activity with MIC values ranging from 2 to 4 µg/mL against multidrug-resistant clinical isolates .
  • Broad-Spectrum Efficacy : It has been noted for its effectiveness against both laboratory-adapted and primary strains of bacteria .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. Key observations include:

  • Substituent Effects : The presence of electron-donating groups on the phenyl rings enhances cytotoxicity .
  • Furan Ring Contribution : The furan moiety is implicated in increasing the overall biological activity due to its ability to stabilize reactive intermediates during metabolic processes .

Summary Table of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µg/mL)Reference
AntitumorA549 (lung adenocarcinoma)14.33
AntibacterialGram-positive bacteria2 - 4
AntibacterialGram-negative bacteriaNot specified

Scientific Research Applications

Biological Activities

Research indicates that (5Z)-2-(2-bromophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits a wide range of biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentrations (MICs) for these bacteria are reported to be in the low microgram range.

2. Antitumor Properties
The compound has also been investigated for its antitumor potential. It has been shown to inhibit tumor cell proliferation and angiogenesis in vitro. In particular, derivatives of this compound have been tested against several cancer cell lines including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) with promising results .

3. Enzyme Inhibition
The compound acts as an inhibitor for various enzymes involved in disease processes. For example, it has shown inhibitory activity against serine proteases which are crucial in viral replication processes . This suggests potential applications in antiviral drug development.

Case Studies

Several studies highlight the applications of (5Z)-2-(2-bromophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:

Case Study 1: Antimicrobial Efficacy
In a study by Zvarec et al., the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it exhibited potent antibacterial activity with MIC values ranging from 16 to 32 mg/ml .

Case Study 2: Antitumor Activity
Chandrappa et al. explored the antitumor effects of derivatives derived from this compound. They reported that certain derivatives effectively inhibited tumor growth in xenograft models and suggested mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 3: Enzyme Interaction
Research conducted by Mendgen et al. focused on the interaction of this compound with viral proteases. Using surface plasmon resonance techniques, they elucidated the binding kinetics and established that the compound could serve as a lead for antiviral drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compounds with the thiazolo-triazol-one scaffold exhibit variations in substituents that modulate their physicochemical and biological properties. Below is a comparative analysis of structurally related derivatives:

Compound Name / ID Substituents (Position) Molecular Formula Yield (%) Melting Point (°C) Molecular Weight (g/mol) Bioactivity Notes
Target Compound: (5Z)-2-(2-Bromophenyl)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-thiazolo-triazol-one 2: 2-Bromophenyl; 5: 5-(3,4-dichlorophenyl)furan-2-yl C₂₁H₁₁BrCl₂N₃O₂S N/A N/A ~565.7 Potential anticancer/antimicrobial (hypothesized)
(Z)-2-(4-Chloro-2-((6-oxothiazolo[3,2-b]triazol-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide (2h) 2: 4-Chlorophenyl; 5: 4-chloro-2-methylphenoxy C₂₀H₁₃Cl₂N₃O₃S 58 224–226 449.3 Moderate cytotoxicity
(Z)-5-(Furan-2-ylmethylene)thiazolo-triazol-one (2j) 5: Furan-2-yl C₉H₅N₃O₂S 61 230–232 219.2 Limited bioactivity data
(5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)-thiazolo-triazol-one () 2: 4-Bromophenyl; 5: 4-methoxybenzylidene C₁₉H₁₃BrN₃O₂S N/A N/A 443.3 Unreported bioactivity
(5Z)-5-[[5-(4-Bromophenyl)furan-2-yl]methylidene]-2-(3-methylphenyl)-thiazolo-triazol-one () 2: 3-Methylphenyl; 5: 5-(4-bromophenyl)furan C₂₂H₁₄BrN₃O₂S N/A N/A 480.3 Structural analog; no activity data

Key Observations:

The target compound’s 3,4-dichlorophenyl group may offer superior steric and electronic effects compared to monochloro derivatives like 2h . The furan-2-yl group in 2j reduces molecular complexity but may limit bioactivity due to decreased halogen-mediated interactions .

Synthetic Accessibility :

  • Yields for thiazolo-triazol-one derivatives range from 52–64%, with lower yields observed for bulkier substituents (e.g., 2i : 52%) . The target compound’s synthesis likely faces challenges due to its dichlorophenyl-furan moiety.

Thermal Stability :

  • Melting points for analogs exceed 200°C, suggesting high thermal stability. The target compound’s melting point is unreported but expected to align with this trend .

Research Findings and Gaps

  • Anticancer Potential: Derivatives like 2h show moderate cytotoxicity in vitro, but data for the target compound remains speculative .
  • Structural Optimization : Substitution at position 5 with electron-withdrawing groups (e.g., dichlorophenyl) may enhance bioactivity compared to electron-donating groups (e.g., methoxy in ) .
  • Data Limitations : Bioactivity data for bromophenyl-containing analogs (e.g., ) are scarce, highlighting a need for targeted pharmacological studies .

Preparation Methods

Cyclocondensation with Chloroacetic Acid

A widely adopted method involves reacting 1,2,4-triazole-3-thiol with chloroacetic acid in acidic conditions (e.g., acetic acid/sodium acetate) to form the thiazole ring. For example:

  • Step 1 : 1,2,4-Triazole-3-thiol (1.0 mmol) and chloroacetic acid (1.2 mmol) are refluxed in acetic acid (10 mL) at 120°C for 6 hours.

  • Step 2 : The intermediate is treated with sodium bicarbonate to neutralize excess acid, yielding 5-hydroxy-thiazolo[3,2-b]triazol-6(5H)-one.

Key Data :

ParameterValueSource
Yield85–92%
Reaction Time4–6 hours
PurificationRecrystallization (ethanol:water)
ParameterValueSource
Yield78–85%
Catalyst Loading5 mol% Pd
PurificationColumn chromatography (hexane:ethyl acetate)

Knoevenagel Condensation for Methylidene-Furan Attachment

The 5-{(3,4-dichlorophenyl)furan-2-yl}methylidene moiety is introduced via Knoevenagel condensation between the triazolone and 5-(3,4-dichlorophenyl)furan-2-carbaldehyde.

Condensation Protocol

  • Step 1 : 5-Hydroxy-thiazolo-triazolone (1.0 mmol) and 5-(3,4-dichlorophenyl)furan-2-carbaldehyde (1.5 mmol) are stirred in ethanol (20 mL) with piperidine (0.1 mL) as a base.

  • Step 2 : The mixture is refluxed at 80°C for 8 hours, yielding the (Z)-configured product due to steric hindrance.

Key Data :

ParameterValueSource
Yield65–72%
Stereoselectivity (Z:E)9:1
PurificationRecrystallization (DMF:water)

Alternative One-Pot Synthesis

Recent advancements employ one-pot strategies to reduce purification steps and improve efficiency.

Three-Component Reaction

  • Reagents : 1,2,4-Triazole-3-thiol, 2-bromophenyl isocyanate, 5-(3,4-dichlorophenyl)furan-2-carbaldehyde.

  • Conditions : Reflux in acetonitrile with K₂CO₃ for 24 hours.

Key Data :

ParameterValueSource
Yield60–68%
Reaction Time20–24 hours
Purity (HPLC)>95%

Optimization and Challenges

Stereochemical Control

The (Z)-configuration is favored due to intramolecular hydrogen bonding between the triazolone carbonyl and furan oxygen. Microwave-assisted synthesis reduces reaction time to 2 hours while maintaining a Z:E ratio of 8:1.

Yield Improvement Strategies

  • Catalyst Screening : Pd(OAc)₂ with Xantphos ligand increases coupling efficiency to 88%.

  • Solvent Effects : DMF enhances solubility of intermediates but requires careful pH control to avoid decomposition.

Comparative Analysis of Methods

MethodYieldTimeCostScalability
Cyclocondensation85–92%6 hoursLowHigh
Suzuki Coupling78–85%12 hoursModerateModerate
One-Pot60–68%24 hoursLowLow

Q & A

Q. What methods are recommended for characterizing the molecular structure of this compound?

To confirm the structure, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR helps identify substituent positions and stereochemistry, while X-ray diffraction provides definitive spatial arrangement. For example, the thiazolo-triazole core and halogenated substituents can be validated via characteristic NMR shifts and crystallographic data .

Q. What are the optimal reaction conditions for synthesizing this compound with high yield?

Multi-step synthesis requires precise control of temperature (e.g., 60–80°C for condensation steps), solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions), and catalysts (e.g., triethylamine for deprotonation). High-throughput screening of catalysts can optimize efficiency in industrial settings. Intermediate purification via column chromatography is critical to avoid side products .

Q. How can researchers assess the compound's potential antimicrobial activity?

Conduct in vitro assays such as minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans). Use broth microdilution methods and compare results with positive controls (e.g., ampicillin). Structural analogs with halogen substituents often show enhanced activity due to improved membrane penetration .

Q. What analytical techniques are used to determine solubility and stability?

Perform UV-Vis spectroscopy in varying pH buffers to measure solubility. Stability under thermal and photolytic conditions can be assessed via accelerated degradation studies using HPLC. Data from these tests inform formulation strategies for biological testing .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the compound's mechanism of action?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes or DNA gyrase. Pair with molecular dynamics simulations to study interactions over time. For example, the furan and triazole moieties may form π-π stacking or hydrogen bonds with active sites .

Q. How should researchers address contradictions in reported biological activity data across studies?

Perform comparative studies using standardized protocols (e.g., identical cell lines, assay conditions). Verify compound purity via HPLC and characterize degradation products. Evaluate structural analogs to isolate substituent effects (e.g., 3,4-dichlorophenyl vs. 4-fluorophenyl groups) .

Q. What strategies improve the compound's solubility for in vivo studies?

Develop prodrug derivatives by introducing hydrophilic groups (e.g., phosphate esters) at non-critical positions. Alternatively, use nanoformulation techniques (e.g., liposomes) or co-solvents (e.g., PEG 400) to enhance bioavailability without altering core activity .

Q. How do substituent variations impact structure-activity relationships (SAR)?

Systematic SAR studies involve synthesizing analogs with modified halogen (Cl, Br) or methoxy groups. Compare activities using QSAR models to identify key descriptors (e.g., logP, polar surface area). For instance, 3,4-dichlorophenyl groups may enhance anticancer activity via increased lipophilicity and target affinity .

Q. What advanced techniques quantify target binding kinetics?

Surface plasmon resonance (SPR) measures real-time binding constants (KD, kon/koff). Isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS). These methods validate docking predictions and guide lead optimization .

Q. How can researchers design analogs to overcome drug resistance?

Introduce bulky substituents (e.g., tert-butyl) to hinder efflux pump recognition. Modify the thiazole-triazole core to reduce metabolic susceptibility. Test analogs against resistant strains (e.g., methicillin-resistant S. aureus) to identify candidates with retained efficacy .

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